N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide” is characterized by the presence of furan and thiophene rings, which are five-membered heterocyclic compounds containing oxygen and sulfur atoms respectively.Scientific Research Applications
Synthesis and Chemical Reactivity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide belongs to a class of compounds that has seen extensive research in synthesis and chemical reactivity. This interest is partly due to their potential as intermediates in organic synthesis and their presence in compounds with significant biological activities. For instance, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of similar furan and thiophene derivatives, focusing on electrophilic substitution reactions that could be foundational for understanding the chemical behavior of this compound (Aleksandrov & El’chaninov, 2017).
Biological Applications
The compound's structural features suggest potential for biological applications, as demonstrated by research into furan-carboxamide derivatives. For example, Yongshi et al. (2017) reported on furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses, highlighting the significance of furan and thiophene moieties in antiviral activity. This suggests that this compound may also possess similar antiviral properties (Yongshi et al., 2017).
Material Science and Photovoltaic Applications
Compounds containing furan and thiophene units have been investigated for their applications in material science, particularly in photovoltaic devices. Kim et al. (2011) synthesized phenothiazine derivatives with furan as a conjugated linker, achieving a significant improvement in solar energy-to-electricity conversion efficiency. This research indicates the potential of this compound in enhancing the performance of dye-sensitized solar cells (Kim et al., 2011).
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . Therefore, the synthesis and investigation of new structural prototypes like “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide” with more effective pharmacological activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide” contains furan and thiophene rings. Compounds containing these structures have been found to exhibit a variety of biological activities . .
Mode of Action
Without specific information on the compound, it’s difficult to determine its exact mode of action. Many compounds with furan and thiophene rings interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Furan and thiophene derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Furan and thiophene derivatives can have a wide range of effects, depending on their specific structures and targets .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-15(11-3-6-18-9-11)16-8-13(12-4-7-20-10-12)14-2-1-5-19-14/h1-2,4-5,7,10-11,13H,3,6,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQOLVNKEBRCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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